molecular formula C14H10IN3O3S B5171574 3-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide

3-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5171574
M. Wt: 427.22 g/mol
InChI Key: SXUMFNUIRQKBFO-UHFFFAOYSA-N
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Description

3-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C14H10IN3O3S. It is a derivative of benzamide, featuring an iodine atom, a nitrophenyl group, and a carbamothioyl group.

Preparation Methods

The synthesis of 3-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 3-iodobenzoyl chloride with 3-nitrophenylthiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography .

Chemical Reactions Analysis

3-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3O3S/c15-10-4-1-3-9(7-10)13(19)17-14(22)16-11-5-2-6-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUMFNUIRQKBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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